Padeliporfin dipotassium
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Overview
Description
Stakel, also known as WST-11, is a water-soluble photosensitizer developed for photodynamic therapy (PDT). It is primarily used in the treatment of choroidal neovascularization associated with age-related macular degeneration. Stakel is a negatively charged derivative with a maximum absorption wavelength in the near-infrared region (753 nm) and exhibits rapid clearance from the body .
Preparation Methods
The synthesis of Stakel involves the derivatization of bacteriochlorophyll derivatives. The preparation method includes the following steps:
Derivatization: The bacteriochlorophyll derivative is modified to introduce a negatively charged group, enhancing its water solubility.
Purification: The modified compound is purified using chromatographic techniques to obtain the final product.
Industrial Production: The industrial production of Stakel involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Stakel undergoes various chemical reactions, including:
Oxidation: Stakel can be oxidized in the presence of reactive oxygen species, leading to the formation of reactive intermediates.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Stakel can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Stakel has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic therapy research.
Biology: Employed in studies involving cellular and molecular biology to investigate the effects of photodynamic therapy on cells and tissues.
Medicine: Applied in clinical research for the treatment of age-related macular degeneration and other ocular diseases.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
The mechanism of action of Stakel involves the absorption of light at a specific wavelength, leading to the generation of reactive oxygen species. These reactive oxygen species cause damage to the endothelial cells and activate the blood-clotting cascade, resulting in the formation of thrombi within the vessel lumen. This process leads to the occlusion of abnormal blood vessels, thereby preventing further progression of diseases like age-related macular degeneration .
Comparison with Similar Compounds
Stakel is compared with other photosensitizers such as verteporfin. Unlike verteporfin, Stakel does not cause direct damage to the retinal pigment epithelium or retina, making it a safer alternative for photodynamic therapy. Similar compounds include:
Verteporfin: Another photosensitizer used in photodynamic therapy but with a higher risk of causing retinal damage.
Photofrin: A photosensitizer used in the treatment of various cancers but with different absorption characteristics and side effects.
Temoporfin: Used in photodynamic therapy for cancer treatment, with distinct pharmacokinetic properties compared to Stakel
Stakel’s unique properties, such as its water solubility and rapid clearance, make it a promising compound for photodynamic therapy with reduced side effects and enhanced therapeutic outcomes.
Properties
CAS No. |
698393-30-5 |
---|---|
Molecular Formula |
C37H41K2N5O9PdS |
Molecular Weight |
916.4 g/mol |
IUPAC Name |
dipotassium;3-[(2S,3S,8Z,12R,13R)-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-(1-oxidoethylidene)-18-[C-oxido-N-(2-sulfonatoethyl)carbonimidoyl]-3,12,13,23-tetrahydro-2H-porphyrin-2-yl]propanoate;palladium(2+) |
InChI |
InChI=1S/C37H45N5O9S.2K.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;;;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);;;/q;2*+1;+2/p-4/b25-16?,26-14?,29-15?,33-21-,36-24?;;;/t17-,18+,22-,23+;;;/m1.../s1 |
InChI Key |
WSHRPKCJIRMWRW-LYQWVMPRSA-J |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2] |
Canonical SMILES |
CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2] |
Origin of Product |
United States |
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